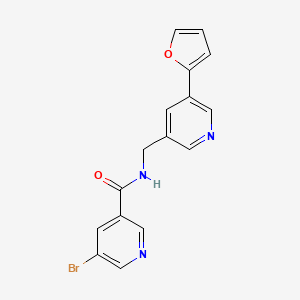
5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide” is an organic compound that contains a furan ring, a pyridine ring, and a nicotinamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The nicotinamide group is a component of vitamin B3 (niacin) and is present in several important biomolecules, including NAD+ and NADP+ .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyridine rings, along with the nicotinamide group. The bromine atom would likely add significant weight to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive .Applications De Recherche Scientifique
Antiprotozoal Activity
Research has demonstrated the potential of compounds related to 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide in treating protozoal infections. For instance, derivatives synthesized from similar compounds have shown significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These compounds have also shown promising results in in vivo models for Trypanosomiasis, with some achieving cures at low oral dosages. This indicates the compound's relevance in developing new antiprotozoal agents (Ismail et al., 2003).
Biological Activity and Coordination Chemistry
Research into the coordination chemistry of nicotinamide and its derivatives, including those similar to 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, has explored their potential as ligands in forming complexes with metals. These studies provide insights into the molecular interactions and potential applications of these complexes in materials science and catalysis. Although direct studies on 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide are not specified, the general exploration of nicotinamide derivatives in coordination chemistry indicates a broad interest in their functional capacities (Ahuja, Singh, & Rai, 1975).
Antimicrobial Properties
Compounds structurally related to 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide have been evaluated for their antimicrobial properties. For example, derivatives of nicotinamide have shown activity against a range of bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial agents. This highlights the compound's relevance in the search for novel treatments for microbial infections (Patel & Shaikh, 2010).
Drug Metabolism and Pharmacokinetics
Studies have also investigated the metabolism of nicotinamide and its derivatives, providing valuable insights into their pharmacokinetics and potential therapeutic applications. For instance, research into the metabolic fate of nicotinamide in higher plants has shown its conversion into various metabolites, offering a glimpse into the metabolic pathways that could influence the pharmacological activity of related compounds in humans (Matsui et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCDSFVZOLSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)
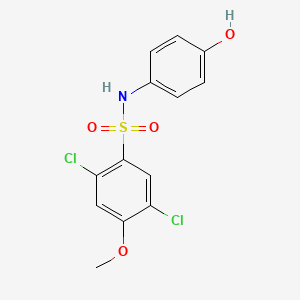
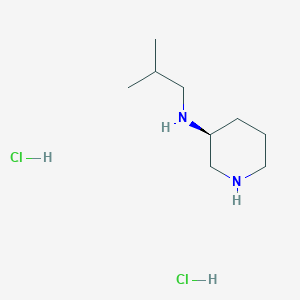
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
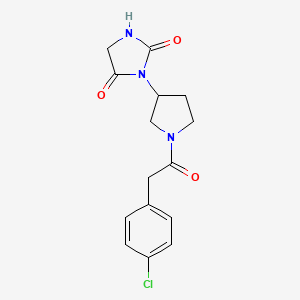
![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)
![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)
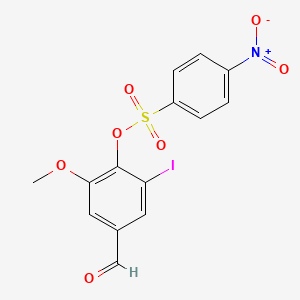
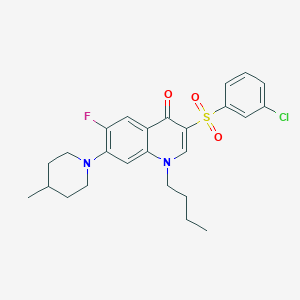
![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)